
(S)-Cyano(2-methylphenyl)methyl propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cyano(2-methylphenyl)methyl propanoate is an organic compound that belongs to the class of cyano esters. It is characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further substituted with a methyl group at the second position. The compound also contains a propanoate ester functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyano(2-methylphenyl)methyl propanoate typically involves the reaction of (S)-2-methylphenylacetonitrile with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability of the production process.
化学反应分析
Types of Reactions
(S)-Cyano(2-methylphenyl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(S)-Cyano(2-methylphenyl)methyl propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-Cyano(2-methylphenyl)methyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in various biochemical reactions. The ester functional group may also undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways.
相似化合物的比较
Similar Compounds
2-Methylpropyl propanoate: An ester with a similar structure but lacking the cyano group.
Methyl propionate: A simpler ester with a propanoate group but without the phenyl and cyano substituents.
Uniqueness
(S)-Cyano(2-methylphenyl)methyl propanoate is unique due to the presence of both the cyano and ester functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
[(S)-cyano-(2-methylphenyl)methyl] propanoate |
InChI |
InChI=1S/C12H13NO2/c1-3-12(14)15-11(8-13)10-7-5-4-6-9(10)2/h4-7,11H,3H2,1-2H3/t11-/m1/s1 |
InChI 键 |
LFKQNXTZVKNUIY-LLVKDONJSA-N |
手性 SMILES |
CCC(=O)O[C@H](C#N)C1=CC=CC=C1C |
规范 SMILES |
CCC(=O)OC(C#N)C1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
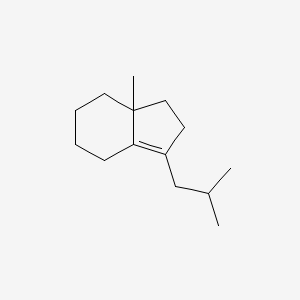
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
![2-Bromo-1-[2-(methylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B13807648.png)

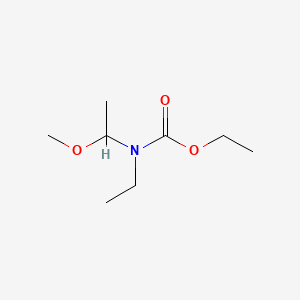
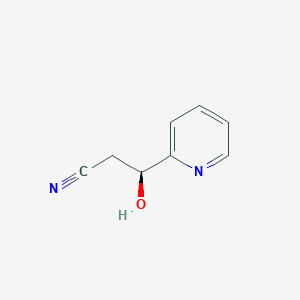
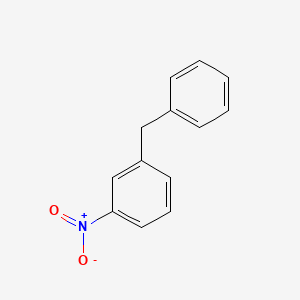
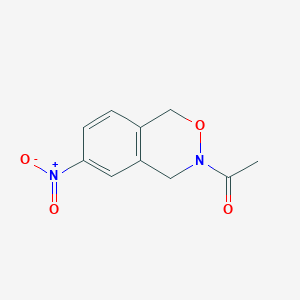
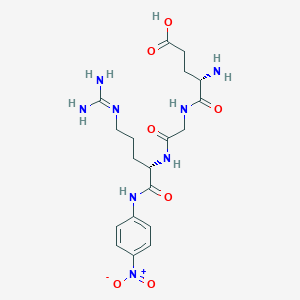
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-](/img/structure/B13807682.png)

![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)
